molecular formula C19H12N2O3S B5871826 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5871826
M. Wt: 348.4 g/mol
InChI Key: SZBPTBPZIFJPNM-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a phthalimide moiety, which is a nitrogen-containing heterocycle.

Preparation Methods

The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Chemical Reactions Analysis

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other phthalimide derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17(16-9-4-10-25-16)20-12-5-3-6-13(11-12)21-18(23)14-7-1-2-8-15(14)19(21)24/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBPTBPZIFJPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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